Ammonium reineckate monohydrate
Overview
Description
Synthesis Analysis
The synthesis of ammonium reineckate and its derivatives involves interactions with nitrogenous organic bases. The basicity of these compounds and the pH of the reaction media significantly influence the formation of reineckate complexes. For instance, the synthesis and structure analysis of ammonium sesquicarbonate monohydrate showcases a method involving the reaction of hexamethyldisilazane with carbon dioxide in the presence of water, determined through X-ray crystal structure analysis (Margraf et al., 2003).
Molecular Structure Analysis
The molecular structure of ammonium reineckate and its derivatives is elucidated through various analytical techniques, including X-ray diffraction. These analyses reveal detailed structural information, such as crystal systems, space groups, and molecular dimensions, providing insight into the compound's molecular arrangement and stability.
Chemical Reactions and Properties
Ammonium reineckate participates in chemical reactions that result in the formation of complexes with various organic and inorganic compounds. The interaction mechanisms depend on factors like the compound's basicity and the reaction media's pH. These reactions are pivotal for the quantitative separation and identification of nitrogenous organic bases (Kum, 1961).
Scientific Research Applications
Application 1: Precipitation Reagent
- Summary of the Application : Reinecke salt is used as a precipitation reagent . It is used for the precipitation of basic compounds such as amines, amino acids, and alkaloids as their reineckate complexes .
Application 2: Spectrophotometric Determination
- Summary of the Application : Reinecke salt is used in the spectrophotometric determination of promazine along with alizarin S by the formation of the promazine ion-association complex .
Application 3: Determination of Alkaloids
- Summary of the Application : Reinecke salt is used in the spectrophotometric determination of some alkaloids such as ephedrine HCl, cinchonine HCl, chlorpheniramine maleate, atropine sulphate, and diphenhydramine HCl .
- Methods of Application : The specific methods of application can vary depending on the experiment, but generally, the Reinecke salt is added to a solution containing the alkaloid of interest. The Reinecke salt reacts with the alkaloid to form an ion-pair (reineckate complexes), which can then be analyzed using a spectrophotometer .
- Results or Outcomes : The result of this application is the successful determination of the concentration of the alkaloid in the solution. This can be useful in various research and clinical settings where the quantification of these alkaloids is necessary .
Application 4: Reaction with Mercury Compounds
- Summary of the Application : Reinecke salt reacts with Hg2+ compounds, giving a red color or a red precipitate .
- Methods of Application : In this application, a solution of a Hg2+ compound is mixed with a solution of Reinecke salt. The resulting mixture then changes color or forms a precipitate .
- Results or Outcomes : The outcome of this application is the formation of a red color or a red precipitate. This can be useful in various research and industrial applications where the detection of Hg2+ compounds is necessary .
Application 5: Formation of Ion-Pair Complexes
- Summary of the Application : Reinecke salt is used in the spectrophotometric determination of some alkaloids such as ephedrine HCl, cinchonine HCl, chlorpheniramine maleate, atropine sulphate, and diphenhydramine HCl . This is done through the formation of their ion-pair (reineckate complexes) .
- Methods of Application : The specific methods of application can vary depending on the experiment, but generally, the Reinecke salt is added to a solution containing the alkaloid of interest. The Reinecke salt reacts with the alkaloid to form an ion-pair (reineckate complexes), which can then be analyzed using a spectrophotometer .
- Results or Outcomes : The result of this application is the successful determination of the concentration of the alkaloid in the solution. This can be useful in various research and clinical settings where the quantification of these alkaloids is necessary .
Application 6: Synthesis of Large Organic Cations
- Summary of the Application : Reinecke salt is used in the synthesis of salts with large organic cations .
- Methods of Application : The specific methods of application can vary depending on the experiment, but generally, the Reinecke salt is used as a starting material in the synthesis of these salts .
- Results or Outcomes : The outcome of this application is the successful synthesis of salts with large organic cations. This can be useful in various research and industrial applications where these types of salts are necessary .
Safety And Hazards
Future Directions
Ammonium reineckate monohydrate has been used in the spectrophotometric determination of promazine along with alizarin S by the formation of the promazine ion-association complex . It has potential for further applications in analytical chemistry, particularly in the quantification of choline chloride in feed additives .
properties
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRCIGWICAQSQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CrN7OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium reineckate monohydrate | |
CAS RN |
13573-17-6 | |
Record name | Ammonium reineckate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMMONIUM REINECKATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0WBQ89IV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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